molecular formula C14H17N3O5 B13035566 Methyl 2-(3-hydroxy-3-methylbutyl)-5-nitro-2H-indazole-6-carboxylate

Methyl 2-(3-hydroxy-3-methylbutyl)-5-nitro-2H-indazole-6-carboxylate

Cat. No.: B13035566
M. Wt: 307.30 g/mol
InChI Key: OYPRUNJNKMFMEF-UHFFFAOYSA-N
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Description

Methyl 2-(3-hydroxy-3-methylbutyl)-5-nitro-2H-indazole-6-carboxylate is a complex organic compound that belongs to the class of indazole derivatives This compound is characterized by the presence of a nitro group, a hydroxy-methylbutyl side chain, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-hydroxy-3-methylbutyl)-5-nitro-2H-indazole-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the nitration of an indazole derivative followed by esterification and subsequent introduction of the hydroxy-methylbutyl side chain. The reaction conditions often involve the use of strong acids for nitration, such as nitric acid, and catalysts for esterification, such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-hydroxy-3-methylbutyl)-5-nitro-2H-indazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Methyl 2-(3-hydroxy-3-methylbutyl)-5-nitro-2H-indazole-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(3-hydroxy-3-methylbutyl)-5-nitro-2H-indazole-6-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The hydroxy-methylbutyl side chain may enhance the compound’s solubility and cellular uptake, facilitating its biological activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Methyl 2-(3-hydroxy-3-methylbutyl)-5-nitro-2H-indazole-6-carboxylate can be compared with other indazole derivatives, such as:

    Methyl 2-(3-hydroxy-3-methylbutyl)-5-nitro-1H-indazole-6-carboxylate: Similar structure but with a different position of the nitro group.

    Methyl 2-(3-hydroxy-3-methylbutyl)-5-amino-2H-indazole-6-carboxylate: Contains an amino group instead of a nitro group.

    Methyl 2-(3-hydroxy-3-methylbutyl)-5-nitro-2H-indazole-4-carboxylate: Different position of the carboxylate group.

These compounds share similar chemical properties but may exhibit different biological activities and applications due to variations in their functional groups and molecular structures.

Properties

Molecular Formula

C14H17N3O5

Molecular Weight

307.30 g/mol

IUPAC Name

methyl 2-(3-hydroxy-3-methylbutyl)-5-nitroindazole-6-carboxylate

InChI

InChI=1S/C14H17N3O5/c1-14(2,19)4-5-16-8-9-6-12(17(20)21)10(13(18)22-3)7-11(9)15-16/h6-8,19H,4-5H2,1-3H3

InChI Key

OYPRUNJNKMFMEF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCN1C=C2C=C(C(=CC2=N1)C(=O)OC)[N+](=O)[O-])O

Origin of Product

United States

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